molecular formula C15H20ClNO2 B5049093 ethyl 1-(4-chlorobenzyl)-2-piperidinecarboxylate

ethyl 1-(4-chlorobenzyl)-2-piperidinecarboxylate

Cat. No.: B5049093
M. Wt: 281.78 g/mol
InChI Key: DASRZBBOSLMBCC-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(4-chlorobenzyl)-2-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also has a benzyl group, which is a common substituent in organic chemistry, and a chloro group, which can significantly affect the molecule’s reactivity and properties .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for such analyses .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine ring, the ester group, and the chlorobenzyl group. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific functional groups and overall structure of the molecule .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a piperidine ring, it might interact with biological receptors or enzymes in a manner similar to other piperidine-containing drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Standard laboratory safety procedures should be followed when handling this compound .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)14-5-3-4-10-17(14)11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASRZBBOSLMBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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